![molecular formula C16H14N2O4 B2445153 N-(2-(furan-3-yl)-2-hydroxyethyl)-5-phenylisoxazole-3-carboxamide CAS No. 1396710-96-5](/img/structure/B2445153.png)
N-(2-(furan-3-yl)-2-hydroxyethyl)-5-phenylisoxazole-3-carboxamide
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Overview
Description
Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . They are also found in various natural sources, mostly in plants, algae, and microorganisms .
Synthesis Analysis
Furan compounds can be synthesized through various methods. Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts was used for these transformations . In many studies, furan synthesis reaction mechanisms were also investigated and proposed .Molecular Structure Analysis
The molecular structure of furan compounds is typically analyzed using techniques such as NMR spectroscopy . The structure of furan itself consists of a five-membered ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis
Furans can undergo a variety of chemical reactions. For example, they can participate in cycloaddition and cycloisomerization reactions . They can also react with various reagents to form substituted furans .Physical And Chemical Properties Analysis
The physical and chemical properties of furan compounds can vary widely depending on their specific structures. For example, furan itself is a colorless, volatile liquid with a boiling point of 31.36°C .Scientific Research Applications
- Introduction of specific substituents (such as CF3 or F) to the benzene ring can enhance herbicidal activity .
- Researchers found that certain furan-based chalcones exhibit different cytotoxic effects against lung carcinoma .
- Synthesized (E)-3-(furan-2-yl) acrylohydrazide derivatives exhibited quasi-reversible oxidation and reduction processes .
Antibacterial Activity
Herbicidal Activity
Cytotoxic Effects
Platform Chemicals from Biomass
UV-Visible Absorption and Electrochemical Properties
Therapeutic Advantages
Safety and Hazards
Future Directions
The field of furan chemistry is continually evolving, with ongoing research into new synthesis methods, reactions, and applications . Future directions may include the development of more efficient synthesis methods, the discovery of new furan-based drugs, and the exploration of new applications for furan compounds in materials science and other fields .
Mechanism of Action
Target of Action
It is known that furan derivatives have a broad spectrum of biological activities . They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Furan derivatives are known for their remarkable therapeutic efficacy . They are involved in a variety of reactions, including the Diels–Alder reaction, which is an essential synthetic technique in the search for new drugs .
Biochemical Pathways
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Result of Action
Furan derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-14(12-6-7-21-10-12)9-17-16(20)13-8-15(22-18-13)11-4-2-1-3-5-11/h1-8,10,14,19H,9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHPKKOWYNPEKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=COC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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